molecular formula C19H24N2O4S B5227929 N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide

N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide

Numéro de catalogue B5227929
Poids moléculaire: 376.5 g/mol
Clé InChI: GRPCQEGBJTVELB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide, commonly known as NAS-21, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAS-21 belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Applications De Recherche Scientifique

NAS-21 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. In neurodegenerative disorders, NAS-21 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, NAS-21 increases the levels of cAMP, which has been shown to have neuroprotective effects.
In cancer, NAS-21 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAS-21 has also been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake into cancer cells.
In cardiovascular diseases, NAS-21 has been shown to have vasodilatory effects by inhibiting the activity of the enzyme endothelin-converting enzyme (ECE), which is involved in the production of the vasoconstrictor peptide endothelin-1. By inhibiting ECE, NAS-21 increases the levels of nitric oxide, which has vasodilatory effects.

Mécanisme D'action

The mechanism of action of NAS-21 involves the inhibition of PDE4 and ECE. PDE4 is an enzyme that degrades cAMP, which is involved in various cellular processes, including neurotransmitter signaling and immune response. By inhibiting PDE4, NAS-21 increases the levels of cAMP, which has been shown to have neuroprotective effects.
ECE is an enzyme that converts big endothelin-1 into endothelin-1, which is a vasoconstrictor peptide involved in the regulation of blood pressure. By inhibiting ECE, NAS-21 increases the levels of nitric oxide, which has vasodilatory effects and can lower blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAS-21 include the inhibition of PDE4 and ECE, the increase in cAMP levels, the induction of apoptosis, the inhibition of angiogenesis, and the vasodilatory effects. These effects have been shown to have therapeutic potential in various diseases, as discussed above.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of NAS-21 for lab experiments is its specificity for PDE4 and ECE, which allows for targeted inhibition of these enzymes. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies. However, one limitation of NAS-21 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Orientations Futures

For NAS-21 include further studies on its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Additional studies on its mechanism of action and its effects on other cellular processes are also needed. Furthermore, the development of more soluble derivatives of NAS-21 could improve its bioavailability and efficacy. Overall, NAS-21 has shown promising potential as a therapeutic agent, and further research is needed to fully explore its applications.

Méthodes De Synthèse

The synthesis of NAS-21 involves the reaction of 1-adamantanecarboxylic acid with 4-aminobenzenesulfonyl chloride and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Propriétés

IUPAC Name

N-(4-acetamidophenyl)sulfonyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-12(22)20-16-2-4-17(5-3-16)26(24,25)21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPCQEGBJTVELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.